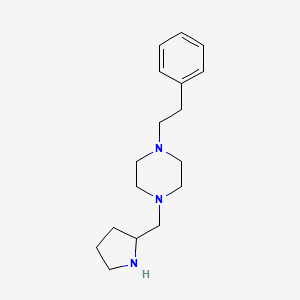

1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine

CAS No.: 1017472-05-7

Cat. No.: VC8191711

Molecular Formula: C17H27N3

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017472-05-7 |

|---|---|

| Molecular Formula | C17H27N3 |

| Molecular Weight | 273.4 g/mol |

| IUPAC Name | 1-(2-phenylethyl)-4-(pyrrolidin-2-ylmethyl)piperazine |

| Standard InChI | InChI=1S/C17H27N3/c1-2-5-16(6-3-1)8-10-19-11-13-20(14-12-19)15-17-7-4-9-18-17/h1-3,5-6,17-18H,4,7-15H2 |

| Standard InChI Key | GYDLYWZZHZBONS-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)CN2CCN(CC2)CCC3=CC=CC=C3 |

| Canonical SMILES | C1CC(NC1)CN2CCN(CC2)CCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Physicochemical Data

The compound’s molecular formula is C₁₇H₂₇N₃, with a molar mass of 273.42 g/mol . Its structure comprises a piperazine ring substituted at the 1-position with a 2-phenylethyl group and at the 4-position with a 2-pyrrolidinylmethyl moiety (Figure 1). The phenylethyl group introduces aromaticity, while the pyrrolidinylmethyl side chain adds conformational flexibility due to the five-membered pyrrolidine ring.

Table 1: Physicochemical Properties of 1-(2-Phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine

| Property | Value | Source |

|---|---|---|

| CAS Number | 1017472-05-7 | |

| Molecular Formula | C₁₇H₂₇N₃ | |

| Molar Mass | 273.42 g/mol | |

| Synonyms | Piperazine, 1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)- |

The absence of reported melting or boiling points in available literature suggests that experimental characterization remains incomplete.

Synthesis and Structural Analogues

Synthetic Routes

While no direct synthesis protocols for this compound are documented in the provided sources, analogous piperazine derivatives often employ nucleophilic substitution or reductive amination. For example, vindoline–piperazine conjugates synthesized via coupling at the 17-position of vindoline demonstrate the feasibility of introducing piperazine moieties to complex scaffolds . Similarly, the synthesis of 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) involves alkylation of piperazine with phenethyl halides , a strategy potentially applicable to this compound.

Structural Analogues and Activity Trends

Piperazine derivatives exhibit diverse biological activities contingent on substituent patterns:

-

Anticancer agents: Derivatives like compound 23 ([4-(trifluoromethyl)benzyl]piperazine) show potent antiproliferative effects (GI₅₀ = 1.00 μM on MDA-MB-468 breast cancer cells) .

-

Dopamine reuptake inhibitors: 3C-PEP, a structural analogue, demonstrates exceptional dopamine transporter (DAT) affinity (Kᵢ = 0.04 nM) .

The phenylethyl group in 1-(2-phenylethyl)-4-(2-pyrrolidinylmethyl)Piperazine may enhance lipophilicity, potentially improving blood-brain barrier penetration—a critical factor for central nervous system (CNS)-targeted therapeutics .

Hypothetical Pharmacological Profile

Target Prediction and Mechanistic Insights

Though direct activity data for this compound are unavailable, its structural features suggest possible interactions with:

-

Dopamine and serotonin transporters: The phenylethyl-piperazine motif is a hallmark of DAT inhibitors like 3C-PEP .

-

G protein-coupled receptors (GPCRs): Piperazine derivatives frequently target adrenergic, serotonergic, or histaminergic receptors.

Table 2: Comparative Affinity of Select Piperazine Derivatives

| Compound | Target (Kᵢ) | Activity | Source |

|---|---|---|---|

| 3C-PEP | DAT: 0.04 nM | Dopamine reuptake inhibitor | |

| Compound 23 | MEK1/2: IC₅₀ = 14 nM | Antiproliferative agent | |

| Vandetanib | VEGF receptor | Tyrosine kinase inhibitor |

The pyrrolidinylmethyl group may confer selectivity for sigma receptors, as seen in related compounds .

Research Gaps and Future Directions

Priority Investigative Areas

-

Synthetic optimization: Developing scalable routes to improve yield and purity.

-

In vitro screening: Evaluating affinity for DAT, SERT, and GPCRs.

-

ADMET profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume